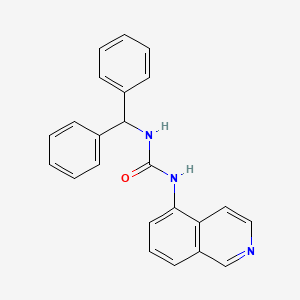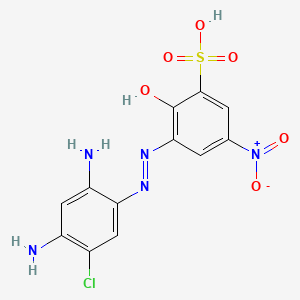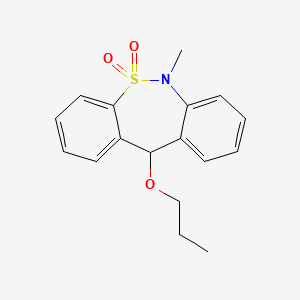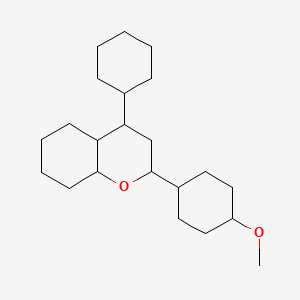
4-Cyclohexyl-2-(4-methoxycyclohexyl)hexahydrochroman
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclohexyl-2-(4-methoxycyclohexyl)hexahydrochroman is an organic compound characterized by its unique structure, which includes a hexahydrochroman core substituted with cyclohexyl and methoxycyclohexyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-2-(4-methoxycyclohexyl)hexahydrochroman typically involves multi-step organic reactionsSpecific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of robust catalysts can be employed to achieve large-scale production. The choice of raw materials and reaction conditions is optimized to minimize waste and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclohexyl-2-(4-methoxycyclohexyl)hexahydrochroman can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or introduce hydrogen, modifying the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
4-Cyclohexyl-2-(4-methoxycyclohexyl)hexahydrochroman has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Mecanismo De Acción
The mechanism by which 4-Cyclohexyl-2-(4-methoxycyclohexyl)hexahydrochroman exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. Detailed studies on its binding affinity and activity at different targets are essential for understanding its full potential .
Comparación Con Compuestos Similares
Similar Compounds
4-Cyclohexyl-2-methoxyphenol: Shares structural similarities but differs in functional groups.
4-Cyclohexyl-2-methyl-2-butanol: Another related compound with different substituents.
4,4′-Methylenebis(cyclohexyl isocyanate): Used in polyurethane synthesis, highlighting the diversity of cyclohexyl-substituted compounds.
Uniqueness
4-Cyclohexyl-2-(4-methoxycyclohexyl)hexahydrochroman stands out due to its hexahydrochroman core, which imparts unique chemical and physical properties.
Propiedades
Número CAS |
82324-82-1 |
|---|---|
Fórmula molecular |
C22H38O2 |
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
4-cyclohexyl-2-(4-methoxycyclohexyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-chromene |
InChI |
InChI=1S/C22H38O2/c1-23-18-13-11-17(12-14-18)22-15-20(16-7-3-2-4-8-16)19-9-5-6-10-21(19)24-22/h16-22H,2-15H2,1H3 |
Clave InChI |
QJPJMCLHKCMFOK-UHFFFAOYSA-N |
SMILES canónico |
COC1CCC(CC1)C2CC(C3CCCCC3O2)C4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


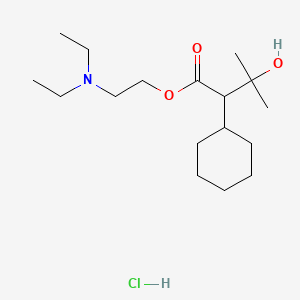

![acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;iridium(3+);trifluoromethanesulfonate](/img/structure/B12768047.png)
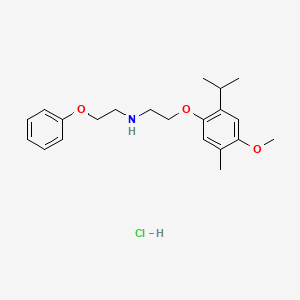

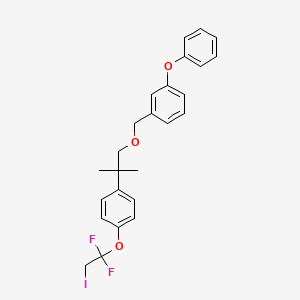

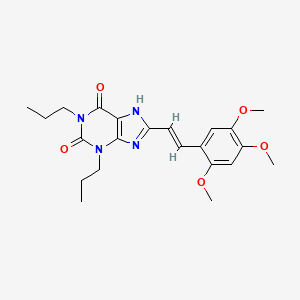
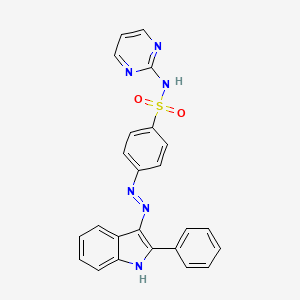
![benzenesulfonic acid;3-methyl-5-[(E)-1-(4-methylsulfonylphenyl)-2-[3-[6-(2-methylsulfonylpropan-2-yl)quinolin-8-yl]phenyl]ethenyl]-1,2,4-oxadiazole](/img/structure/B12768075.png)
